molecular formula C17H10N2O B3335387 4-(quinoline-3-carbonyl)benzonitrile CAS No. 1187169-02-3

4-(quinoline-3-carbonyl)benzonitrile

Cat. No.: B3335387
CAS No.: 1187169-02-3
M. Wt: 258.27 g/mol
InChI Key: SVSNMICTLGLMEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives has been widely studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “3-(4-Cyanobenzoyl)quinoline” is C17H10N2O . Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring .


Chemical Reactions Analysis

Quinolines exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The Friedlander hetero-annulation reaction was utilized for the synthesis of poly-substituted quinoline .

Scientific Research Applications

Medicinal Chemistry and Biological Activities

Quinoline and its derivatives, including structures similar to 3-(4-Cyanobenzoyl)quinoline, are pivotal in the development of new therapeutic agents. The review by Shang et al. (2018) outlines the extensive bioactivities of quinoline alkaloids, such as antitumor, antimalarial, and antibacterial effects. This highlights the potential of 3-(4-Cyanobenzoyl)quinoline analogs in drug discovery and development.

Moreover, Salahuddin et al. (2023) discuss the significance of hybrid molecules, combining quinoline with other bioactive heterocycles, to overcome microbial resistance and enhance therapeutic efficacy. This suggests that modifications to the 3-(4-Cyanobenzoyl)quinoline structure could lead to the development of novel antimicrobial agents.

Green Chemistry and Environmental Sustainability

In the context of green chemistry, Nainwal et al. (2019) provide insights into environmentally friendly methods for synthesizing quinoline derivatives. This approach minimizes the use of hazardous chemicals, emphasizing the role of 3-(4-Cyanobenzoyl)quinoline and its derivatives in promoting sustainable chemical practices.

Corrosion Inhibition

The study by Verma et al. (2020) delves into the application of quinoline derivatives as corrosion inhibitors. The electron-rich nature of these compounds allows them to form stable complexes with metal surfaces, offering protection against corrosion. This suggests that 3-(4-Cyanobenzoyl)quinoline could be explored for its anticorrosive properties.

Agrochemical Potential

Quinolines also show promise in agrochemical applications, as discussed by Utreja et al. (2022). Their bioactivity against a range of pathogens indicates the potential of 3-(4-Cyanobenzoyl)quinoline derivatives in developing new pesticides or herbicides, contributing to enhanced crop protection.

Mechanism of Action

Target of Action

3-(4-Cyanobenzoyl)quinoline is a derivative of quinolone, a class of compounds known for their broad spectrum of biological activities . The primary targets of quinolones are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial agents .

Mode of Action

Quinolones interact with their targets by forming a ternary complex with a DNA molecule and the gyrase or topoisomerase IV enzymes . This interaction blocks bacterial DNA supercoiling, a crucial process in DNA replication . As a result, the replication of bacterial DNA is inhibited, leading to the death of the bacterial cell .

Biochemical Pathways

Quinolones are known to interfere with the dna supercoiling process, which is essential for bacterial dna replication . By inhibiting this process, quinolones disrupt the normal functioning of bacterial cells, leading to their death .

Pharmacokinetics

Quinolones in general are known for their excellent bioavailability and tissue penetration . They are widely distributed throughout the body, with volumes of distribution greater than 1.5 L/kg . Quinolones are also metabolized primarily at the C7 position in the piperazinyl ring . The elimination half-lives of quinolones vary, ranging from 3 to 14 hours .

Result of Action

The primary result of the action of 3-(4-Cyanobenzoyl)quinoline is the inhibition of bacterial growth. By targeting and inhibiting key enzymes involved in bacterial DNA replication, this compound disrupts the normal functioning of bacterial cells, leading to their death .

Action Environment

The efficacy and stability of 3-(4-Cyanobenzoyl)quinoline, like other quinolones, can be influenced by various environmental factors. For instance, the pH and concentration of the environment can affect the bactericidal activity of quinolones . Additionally, the presence of other compounds, such as proteins or DNA, can also impact the activity of quinolones .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

Properties

IUPAC Name

4-(quinoline-3-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O/c18-10-12-5-7-13(8-6-12)17(20)15-9-14-3-1-2-4-16(14)19-11-15/h1-9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSNMICTLGLMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101289408
Record name 4-(3-Quinolinylcarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187169-02-3
Record name 4-(3-Quinolinylcarbonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Quinolinylcarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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